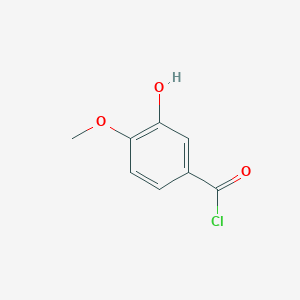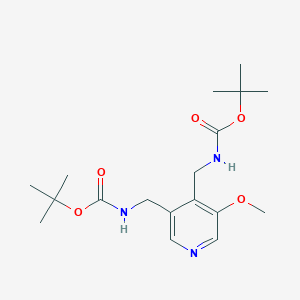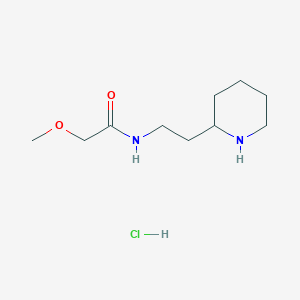
Chlorure de 3-hydroxy-4-méthoxybenzoyle
Vue d'ensemble
Description
3-Hydroxy-4-methoxybenzoyl chloride is a reactive acylating agent that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease, and in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) resulting in tumor growth inhibition .
Synthesis Analysis
The synthesis of 3-Hydroxy-4-methoxybenzoyl chloride involves the use of power ultrasound which facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-4-methoxybenzoyl chloride is C8H7ClO3 . The InChI representation isInChI=1S/C8H7ClO3/c1-12-7-3-2-5 (8 (9)11)4-6 (7)10/h2-4,10H,1H3 . Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-4-methoxybenzoyl chloride is 186.59 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Mécanisme D'action
Target of Action
Similar compounds, such as benzylic halides, typically react via an sn1 or sn2 pathway . The specific target would depend on the specific reaction conditions and the presence of other reactants.
Mode of Action
3-Hydroxy-4-methoxybenzoyl chloride, like other acyl chlorides, is a reactive acylating agent. It can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . The compound’s interaction with its targets results in the formation of these new compounds.
Biochemical Pathways
It’s known that hydroxybenzoic acids, which are structurally similar to this compound, are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-4-methoxybenzoyl chloride. For instance, the compound reacts exothermically with water to form hydrochloric acid and insoluble anisic acid . Therefore, the presence of water or moisture in the environment could affect the compound’s reactivity and stability.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-HMBC in laboratory experiments has several advantages. It is a versatile reagent that can be used in the synthesis of a variety of organic compounds. It is also relatively easy to synthesize and is relatively stable in organic solvents. However, it is important to note that 3-HMBC is toxic and should be handled with caution in the laboratory.
Orientations Futures
There are several potential future directions for the use of 3-HMBC. It could be used in the synthesis of novel compounds with potential therapeutic applications. It could also be used in the synthesis of compounds that could be used as inhibitors of enzymes and other proteins. In addition, it could be used in the synthesis of compounds with potential anti-inflammatory, anti-bacterial, and anti-cancer properties. Finally, it could be used in the synthesis of compounds with potential applications in agriculture and food science.
Applications De Recherche Scientifique
Recherche sur la maladie d'Alzheimer
Le chlorure de 3-hydroxy-4-méthoxybenzoyle est utilisé dans la synthèse de molécules à base de 2-arylbenzofurane. Ces molécules ont montré un potentiel dans la lutte contre les symptômes associés à la maladie d'Alzheimer . Le composé aide au développement d'inhibiteurs qui ciblent la phosphoinositide 3-kinase (PI3K), qui joue un rôle dans l'inhibition de la croissance tumorale .
Synthèse pharmaceutique
Ce composé sert de précurseur dans la synthèse du gefitinib , un médicament utilisé pour traiter le cancer du poumon non à petites cellules. Le processus implique plusieurs étapes, notamment l'alkylation, la nitration, la réduction, la cyclisation et la chloration, suivies de réactions d'amination .
Synthèse organique
En chimie organique, le this compound est un réactif précieux pour les réactions de substitution électrophile aromatique . Il est utilisé pour introduire le groupe 3-hydroxy-4-méthoxybenzoyle dans d'autres composés, qui peuvent être modifiés ultérieurement pour diverses applications synthétiques.
Science des matériaux
Le composé trouve des applications en science des matériaux, en particulier dans la modification des photodétecteurs à pérovskite . Les dopants à base de chlore, y compris les dérivés du this compound, sont étudiés pour leur rôle dans l'amélioration de la cristallinité et la réduction des densités de pièges dans les films de pérovskite.
Chimie analytique
En chimie analytique, le this compound fait partie des titrages complexométriques en tant que réactif qui réagit avec les ions métalliques pour former des complexes stables . Cela permet l'analyse quantitative des ions métalliques dans diverses solutions.
Applications biochimiques
Les applications biochimiques du this compound comprennent son rôle dans la synthèse de nouveaux oxime-phosphazènes . Ces composés ont été évalués pour leur activité antimicrobienne et leur utilisation potentielle dans les propriétés et applications biomédicales.
Propriétés
IUPAC Name |
3-hydroxy-4-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYDWNPEMRNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664711 | |
| Record name | 3-Hydroxy-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289896-68-0 | |
| Record name | 3-Hydroxy-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride](/img/structure/B1390093.png)

![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)

![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)
![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)

![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)
![[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride](/img/structure/B1390107.png)